molecular formula C8H6FN3O B13671737 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one

7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B13671737
M. Wt: 179.15 g/mol
InChI Key: DSVLXUXGEHKOBE-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of fluorine and methyl groups in its structure enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring or other substituents.

    Substitution: Halogenation, nitration, and other substitution reactions can be performed on the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce chlorine or bromine atoms into the pyridine ring, while oxidation can yield hydroxylated derivatives.

Scientific Research Applications

7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. Additionally, its specific structure allows for selective inhibition of certain kinases, making it a valuable compound for targeted cancer therapy.

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

7-fluoro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H6FN3O/c1-4-11-6-2-7(9)10-3-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)

InChI Key

DSVLXUXGEHKOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC=C2C(=O)N1)F

Origin of Product

United States

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